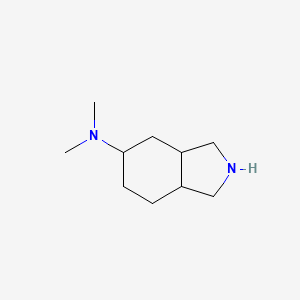

N,N-dimethyl-octahydro-1H-isoindol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-octahydro-1H-isoindol-5-amine (DOI) is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that is used for scientific research purposes. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and perception.

Scientific Research Applications

Amination Reactions

N,N-dimethyl-octahydro-1H-isoindol-5-amine serves as a valuable precursor for amination reactions. By introducing amino groups into organic molecules, researchers can modify their properties, enhance bioactivity, or create new functional materials. Amination reactions using this compound can lead to diverse products with potential applications in drug discovery, materials science, and catalysis .

Formylation

Formylation involves adding a formyl group (CHO) to a substrate. N,N-dimethyl-octahydro-1H-isoindol-5-amine can act as a formylating agent, enabling the synthesis of aldehydes and related compounds. These intermediates find use in pharmaceuticals, agrochemicals, and fine chemicals .

Heterocycle Synthesis

The compound’s cyclic structure makes it an excellent starting material for heterocycle synthesis. Researchers can use it to construct fused or spirocyclic heterocycles, which are prevalent in natural products and bioactive compounds. Applications include drug development, agrochemicals, and functional materials .

Cyanation

Cyanation reactions using N,N-dimethyl-octahydro-1H-isoindol-5-amine can introduce cyano groups (CN) into organic molecules. These cyano-substituted compounds have diverse applications, including as intermediates for pharmaceuticals, dyes, and agrochemicals. The cyanation process often involves transition metal catalysts .

Amidoalkylation

Amidoalkylation refers to the addition of an amide group (CONH2) to a substrate. N,N-dimethyl-octahydro-1H-isoindol-5-amine can participate in such reactions, leading to amide-functionalized compounds. These derivatives find use in medicinal chemistry, polymer science, and materials engineering .

Carbon–Nitrogen Triple Bond Activation

Selective activation of carbon–nitrogen triple bonds is crucial for synthesizing complex molecules. N,N-dimethyl-octahydro-1H-isoindol-5-amine has been employed in multicomponent systems to assemble 1H-isoindole derivatives. These compounds have potential applications in drug design and materials science .

properties

IUPAC Name |

N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTYXLKTWPUUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2CNCC2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-octahydro-1H-isoindol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2641927.png)

![6-Fluoro-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2641928.png)

![2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2641933.png)

![2-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2641934.png)

![N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2641935.png)